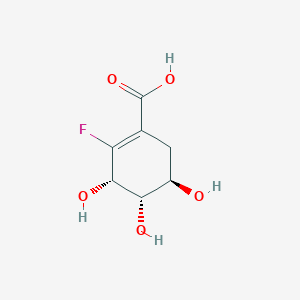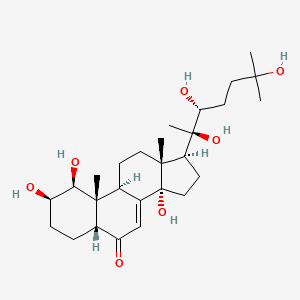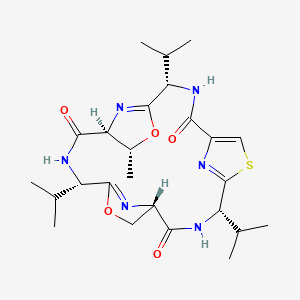
Bistratamide F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bistratamide F is a homodetic cyclic peptide that consists of L-threonine and L-valine and L-serine as the amino acid residues cyclised via amide bonds. It is isolated from Lissoclinum bistratum and exhibits antitumour activity against the human colon tumour cell line It has a role as a metabolite and an antineoplastic agent. It is a homodetic cyclic peptide and a macrocycle.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Bistratamide F and related compounds have been the subject of several studies focusing on their synthesis and chemical properties. A notable achievement in this field is the total synthesis of bistratamides F–I, including Bistratamide F, which was accomplished in overall yields of 3% to 27% (You & Kelly, 2005). The synthesis involved preparing the thiazole substructure using a MnO2 oxidation of a thiazoline synthesized from a Val-Cys dipeptide. The serine-based oxazole substructure was prepared from a Val-Ser dipeptide, and the threonine-derived oxazole substructure was synthesized from a ketoamide dipeptide. This synthesis approach is significant for the chemical study of marine natural products like bistratamides.
Marine Natural Products and Cytotoxicity
Bistratamide F is part of a group of compounds known as bistratamides, which are modified cyclic hexapeptides. These compounds have been isolated from marine organisms like the Philippines ascidian Lissoclinum bistratum. The structure and stereochemistry of these compounds, including bistratamides E-J, have been elucidated, and their cytotoxicity has been evaluated in various cell line assays (Perez & Faulkner, 2003). Studies like these are crucial for understanding the potential biomedical applications of marine-derived compounds.
Innovative Synthesis Techniques
Research has also focused on innovative synthesis techniques for bistratamides, including the use of fluorous protecting groups. For instance, the synthesis of bistratamide H, closely related to bistratamide F, was achieved using a fluorous amino protecting group, tris(perfluorodecyl)silylethoxylcarbonyl (F Teoc) group (Nakamura & Takeuchi, 2006). This method demonstrates the potential for using fluorous chemistry in the synthesis of complex marine natural products, including bistratamides.
Propriétés
Nom du produit |
Bistratamide F |
|---|---|
Formule moléculaire |
C25H36N6O5S |
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
(4S,7R,8S,11S,15S,18S)-7-methyl-4,11,18-tri(propan-2-yl)-6,13-dioxa-20-thia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),19(22)-tetraene-2,9,16-trione |
InChI |
InChI=1S/C25H36N6O5S/c1-10(2)16-23-26-14(8-35-23)20(32)30-18(12(5)6)25-27-15(9-37-25)21(33)28-17(11(3)4)24-31-19(13(7)36-24)22(34)29-16/h9-14,16-19H,8H2,1-7H3,(H,28,33)(H,29,34)(H,30,32)/t13-,14+,16+,17+,18+,19+/m1/s1 |
Clé InChI |
PVKWKGXPRJQDIZ-XZHCTYTHSA-N |
SMILES isomérique |
C[C@@H]1[C@H]2C(=O)N[C@H](C3=N[C@@H](CO3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)C(C)C)C(C)C |
SMILES canonique |
CC1C2C(=O)NC(C3=NC(CO3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



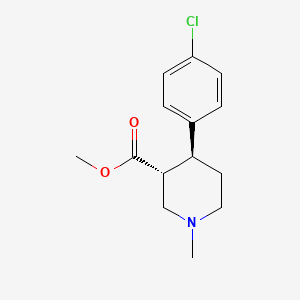
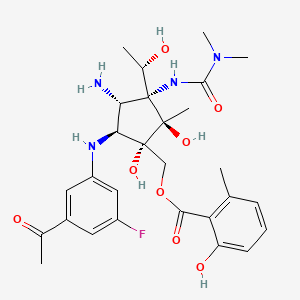
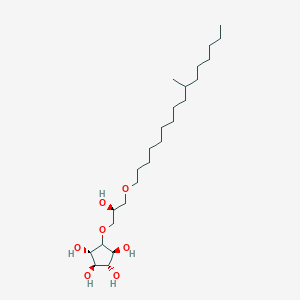
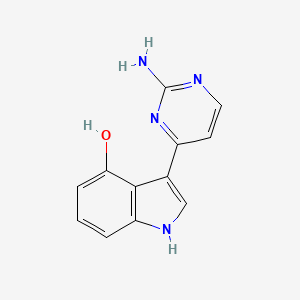
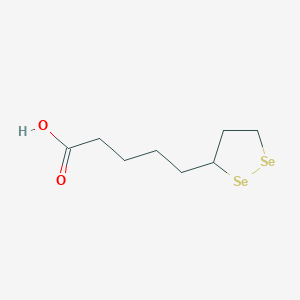
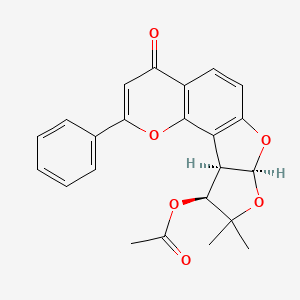
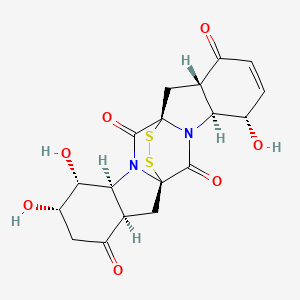
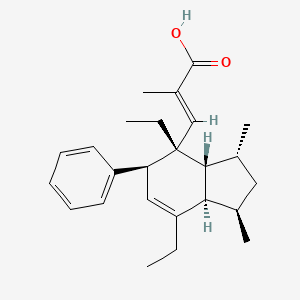
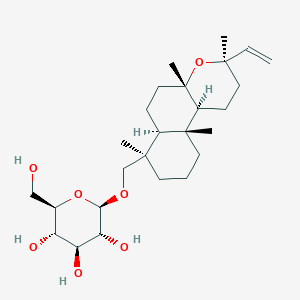
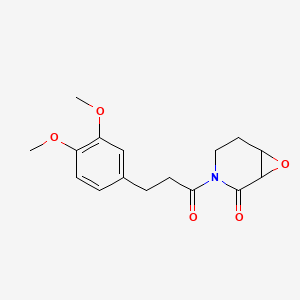
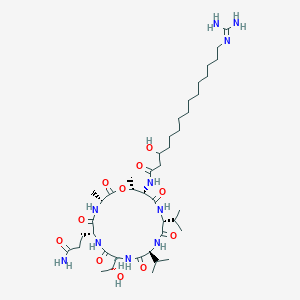
![13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B1251569.png)
